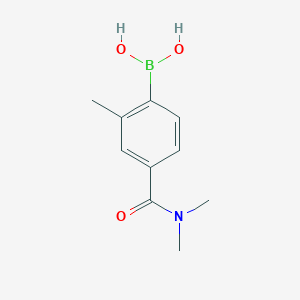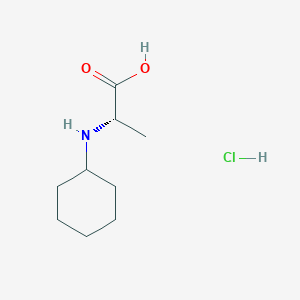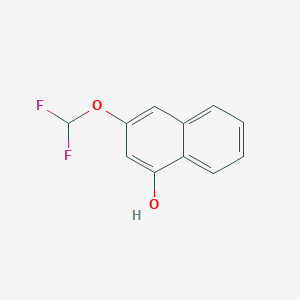
(2-(tert-Butyl)-1H-indol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(tert-Butyl)-1H-indol-3-yl)methanol is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-1H-indol-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields a formylated intermediate.
Reduction: The aldehyde group of the intermediate is reduced using sodium borohydride in methanol to obtain the alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(tert-Butyl)-1H-indol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(tert-Butyl)-1H-indol-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-(tert-Butyl)-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl alcohol: A simple tertiary alcohol with similar structural features.
2-Methyl-2-propanol: Another tertiary alcohol with a similar tert-butyl group.
Indole-3-carbinol: An indole derivative with a methanol group at the 3-position.
Uniqueness
(2-(tert-Butyl)-1H-indol-3-yl)methanol is unique due to the presence of both a tert-butyl group and a methanol group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
(2-tert-butyl-1H-indol-3-yl)methanol |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)12-10(8-15)9-6-4-5-7-11(9)14-12/h4-7,14-15H,8H2,1-3H3 |
InChI-Schlüssel |
OESZOEDDIRDZAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C2=CC=CC=C2N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


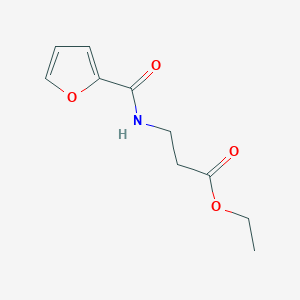
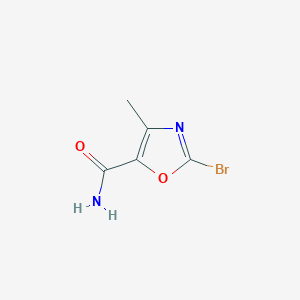
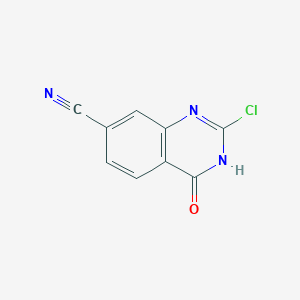
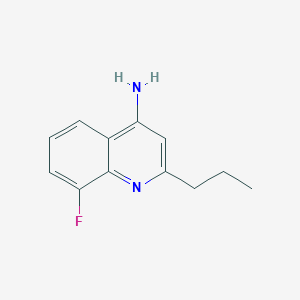



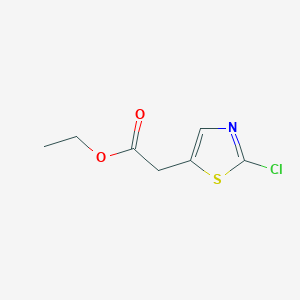
![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
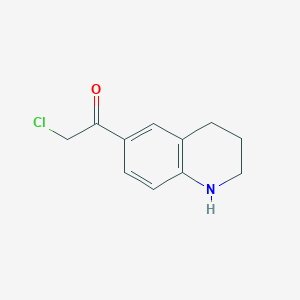
![Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15068941.png)
